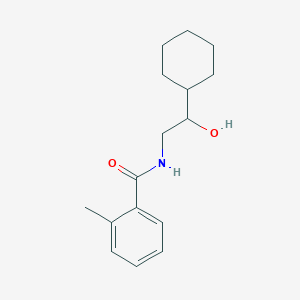
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide (4-TBH) is an organic compound that is used in a variety of scientific research applications. It is a synthetic benzamide derivative that has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide has been used in a variety of scientific research applications, including cell culture studies, enzyme inhibition studies, and drug delivery studies. In cell culture studies, this compound has been used to study the effects of cell membrane permeability and to investigate the effects of cell signaling pathways. In enzyme inhibition studies, this compound has been used to study the effects of enzyme inhibition on a variety of biochemical pathways. In drug delivery studies, this compound has been used to study the effects of drug delivery mechanisms on the efficacy of a drug.
Wirkmechanismus
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). It is believed to act by binding to the active sites of these enzymes, preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In cell culture studies, this compound has been found to increase cell membrane permeability, modulate cell signaling pathways, and modulate cell growth and survival. In enzyme inhibition studies, this compound has been found to inhibit the activities of COX-2, LOX, and PLA2. In drug delivery studies, this compound has been found to improve the efficacy of a drug by increasing its bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide has several advantages for use in lab experiments. It is a relatively inexpensive compound, it is easy to synthesize, and it is relatively stable. However, it also has several limitations. It is a relatively small molecule, which can make it difficult to detect in complex biological samples. Additionally, it has a relatively short half-life, which can limit its usefulness in long-term experiments.
Zukünftige Richtungen
Future research on 4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide could focus on its potential use in drug development. Additionally, further research could be conducted to investigate the effects of this compound on other enzymes and biochemical pathways. Additionally, further research could be conducted to investigate the effects of this compound on cell growth and survival. Finally, further research could be conducted to investigate the potential for this compound to be used as a drug delivery system.
Synthesemethoden
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is synthesized using a two-step reaction. The first step involves the condensation of 2-cyclohexyl-2-hydroxyethanol with benzoyl chloride using anhydrous pyridine as a catalyst. The second step involves the alkylation of the resulting intermediate with tert-butyl chloride in the presence of a base. The resulting product is this compound.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2-cyclohexyl-2-hydroxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-19(2,3)16-11-9-15(10-12-16)18(22)20-13-17(21)14-7-5-4-6-8-14/h9-12,14,17,21H,4-8,13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUHOSBHVZQHIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-ethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495139.png)
![2-[2-(3-methoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495146.png)
![2-[2-(3-methoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6495148.png)
![(3Z)-3-[(3-chlorophenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one](/img/structure/B6495156.png)
![2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6495164.png)



![ethyl 2-[3-(morpholine-4-sulfonyl)benzamido]-1,3-benzothiazole-6-carboxylate](/img/structure/B6495199.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495214.png)
![N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6495222.png)

